

Go 6983 PKC isoform selectivity assay

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Compound Focus: Go 6983

CAS No.: 133053-19-7

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PKC Inhibitor Comparison

The table below summarizes the properties and research applications of several common PKC inhibitors based on the analyzed studies.

Inhibitor	Primary Target / Character	Key Research Findings & Applications	Isoform Selectivity Notes
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| **Go 6983** | Broad-spectrum PKC inhibitor [1] | - Protects against acetaminophen (APAP) hepatotoxicity via AMPK activation & autophagy, independent of JNK inhibition [1].

- Promotes embryonic stem cell self-renewal; inhibits **PKC δ** to increase Prdm14 expression [2]. | Considered broad-spectrum; one study identifies PKC δ as a key functional target in mouse ESCs [2]. | | **Go 6976** | Conventional PKCs (cPKCs: α , β) & **PKD1** [3] | - Protects against APAP hepatotoxicity by inhibiting JNK activation [1].
- Reverts E- to N-cadherin switch in metastatic melanoma; effects linked to **PKD1 inhibition**, not cPKCs [3]. | Inhibits cPKCs (α , β) and PKD1. Functional effects in melanoma are attributed to PKD1 inhibition [3]. | | **Ro 31-8425** | Broad-spectrum PKC inhibitor [1] | Protects against APAP hepatotoxicity in mice; upregulates p-AMPK, enhances autophagy despite sustained JNK activation [1]. | Classified as a broad-spectrum inhibitor; specific isoform selectivity not detailed in provided results [1]. | | **Rottlerin** | Originally purported as PKC δ inhibitor | Shows promising isoform selectivity for **novel PKC isoforms (δ , η)** [4]. | Potency and selectivity may be context-dependent; users should consult latest manufacturer data. | | **NPC 15437** | Regulatory domain inhibitor | Shows promising selectivity for the

novel isoform **PKC- η** [4]. | - | | **Chelerythrine** | Catalytic domain inhibitor [4] | Used as a pan-PKC inhibitor; blocks cardioprotective effect of PMA in a rabbit heart model [5]. | - |

Experimental Models & Protocols

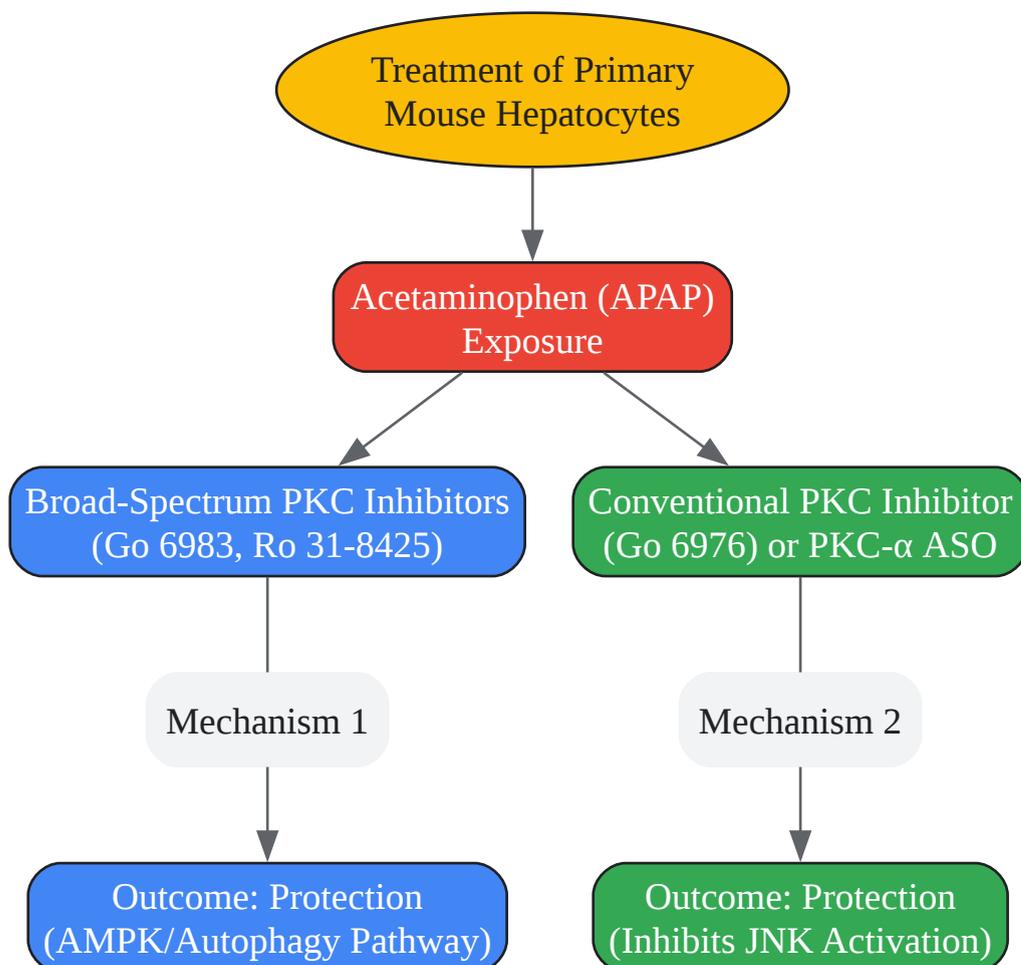
The following experimental details from the search results illustrate how PKC inhibitor selectivity is determined and applied in biological models.

Yeast Phenotypic Assay for Isoform Selectivity

- **Objective:** To compare the potency and isoform-selectivity of PKC inhibitors acting at either the regulatory or catalytic domain [4].
- **Isoforms Tested:** Mammalian PKC- α , - β I, - δ , - η , and - ζ , representing classical, novel, and atypical families [4].
- **Method Summary:** Individual PKC isoforms are expressed in yeast. The ability of inhibitors to reduce the effect of a PKC activator is measured. The change in the activator's EC₅₀ value in the presence of the inhibitor is used as an index of inhibitory potency [4].
- **Key Finding:** The domain of inhibition (regulatory vs. catalytic) was not a major determinant of potency or selectivity. The most marked inhibition was generally observed on novel PKC isoforms, particularly PKC- η [4].

Cell-Based Model: Acetaminophen Hepatotoxicity

This model demonstrates how different PKC inhibitors protect cells through distinct, isoform-dependent mechanisms. The workflow below summarizes the experimental design and key findings from [1]:



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- **Key Insight:** This model reveals that inhibition of different PKC isoforms (e.g., PKC- α vs. others) can lead to the same phenotypic outcome (protection from APAP) through entirely separate signaling pathways (JNK vs. AMPK/autophagy) [1].

Key Insights for Researchers

- **Go 6983 is a Broad-Spectrum Tool:** Its effectiveness in various models is linked to its ability to target multiple PKCs. Its specific action in promoting stem cell self-renewal was traced to inhibition of PKC δ [2].
- **Selectivity is Context-Dependent:** Apparent selectivity can be influenced by the cellular context, expression levels of different isoforms, and experimental setup. The same inhibitor may appear to have different primary targets in different models.
- **Inquire with Suppliers:** For the most precise and up-to-date quantitative data on inhibitor potency (e.g., IC₅₀ values) against a comprehensive panel of PKC isoforms, it is best to consult the technical

data sheets provided by manufacturers like STEMCELL Technologies [6].

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References

1. Protein kinase C (PKC) participates in acetaminophen ... [pmc.ncbi.nlm.nih.gov]
2. Inhibition of protein kinase C increases Prdm14 level to ... [sciencedirect.com]
3. inhibitor Gö6976 but not Gö Protein induces the... kinase C 6983 [bmccancer.biomedcentral.com]
4. Isoform-selectivity of PKC Inhibitors Acting at the ... [pubmed.ncbi.nlm.nih.gov]
5. A2B adenosine receptor activation and modulation by protein ... kinase [pmc.ncbi.nlm.nih.gov]
6. Gö6983 [stemcell.com]

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